Icaria chemotactic peptide

Description

Overview of Chemotactic Peptides and Their Biological Significance

Chemotactic peptides are a class of biologically active molecules that induce the directional movement of cells, a process known as chemotaxis. wikipedia.org This phenomenon is fundamental to a vast array of physiological and pathological processes. In multicellular organisms, chemotaxis is critical for immune surveillance and response, where immune cells like neutrophils and monocytes are guided toward sites of infection or injury by chemical gradients. wikipedia.orgfrontiersin.org These peptides act as crucial signals, binding to specific G protein-coupled receptors on the cell surface, which triggers a cascade of intracellular events leading to cell migration, polarization, and activation. frontiersin.org

The biological significance of these peptides extends beyond simple cell migration. They can stimulate a variety of cellular functions integral to host defense, including the release of lysosomal enzymes (degranulation), the production of reactive oxygen species (respiratory burst), and phagocytosis. caymanchem.com A well-studied example is the family of N-formylmethionyl peptides, such as N-formylmethionyl-leucyl-phenylalanine (fMLF), which are derived from bacteria and are potent chemoattractants for phagocytic leukocytes. frontiersin.orgcaymanchem.com The study of such peptides provides a framework for understanding how organisms detect and respond to external threats at a molecular level.

Historical Context of Icaria Chemotactic Peptide Discovery

The discovery and characterization of Icaria chemotactic peptide emerged from extensive research into the complex biochemical makeup of wasp venoms, led by scientists such as T. Nakajima and T. Yasuhara. In the late 1980s, their work focused on isolating and sequencing various bioactive peptides from different wasp species. A pivotal study published in 1990 by Nagashima et al. highlighted a unique feature of the chemotactic peptide isolated from the venom of an Icaria species. researchgate.net

This research revealed that while most chemotactic peptides isolated from wasp venoms possess a characteristic lysine (B10760008) residue at the 7th or 8th position of their amino acid sequence, the peptide from Icaria sp. notably lacks any basic amino acid residues in its sequence. researchgate.netarvojournals.org This structural distinction was significant, prompting further investigation into how this unique sequence related to its biological activities, such as inducing chemotaxis and superoxide (B77818) generation in neutrophils. researchgate.net These comparative studies were instrumental in uncovering different pathways of chemoattractant signal transduction in immune cells and established Icaria chemotactic peptide as a subject of distinct scientific interest. researchgate.net

Classification and Origin of Icaria Chemotactic Peptide from Icaria sp. (Ropalidian Wasp)

Icaria chemotactic peptide is classified as a venom peptide belonging to the Mast Cell Degranulating (MCD) peptide family. uniprot.org It is sourced from the venom of wasps belonging to the genus Icaria, a member of the Ropalidiini tribe of social paper wasps. uniprot.orgnih.gov Wasp venoms are complex cocktails containing a wide array of bioactive components, including enzymes, biogenic amines, and numerous peptides. frontiersin.orgcaymanchem.com Within this mixture, peptides like the Icaria chemotactic peptide are responsible for many of the venom's physiological effects, including inflammation and pain. nih.gov Its classification within the MCD family indicates that, in addition to its chemotactic properties for neutrophils, it also possesses the ability to induce the degranulation of mast cells, releasing histamine (B1213489) and other inflammatory mediators. uniprot.orglifeome.com

Data Tables

General Properties of Icaria Chemotactic Peptide

| Property | Value |

|---|---|

| Name | Icaria chemotactic peptide (I-CP) |

| Origin | Icaria sp. (Ropalidian wasp) uniprot.org |

| UniProt ID | P17237 lifeome.com |

| Classification | Mast Cell Degranulating (MCD) Peptide uniprot.org |

| Molecular Formula | C₆₈H₁₁₄N₁₄O₁₄ |

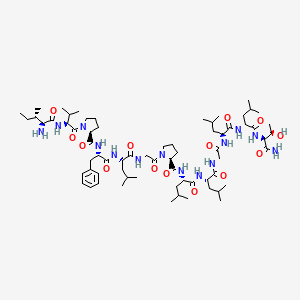

Amino Acid Sequence

The primary structure of Icaria chemotactic peptide consists of 14 amino acids.

| Position | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | 13 | 14 |

|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|

| Amino Acid | Phe | Asn | Met | Leu | Gly | Phe | Pro | Leu | Ile | Leu | Gly | Leu | Leu | Ser |

Source: UniProt P17237 uniprot.org

Research Findings on Biological Activity

| Activity | Target Cell | Observation | Finding |

|---|---|---|---|

| Chemotaxis | Guinea Pig Neutrophils | Induces directional cell migration. | The peptide shows significant chemotactic activity with a maximal response observed at concentrations between 10⁻⁷ and 10⁻⁶ M. researchgate.net |

| Superoxide Generation | Guinea Pig Neutrophils | Stimulates the production of superoxide anions (O₂⁻). | Activity is observed at similar concentrations to chemotaxis, suggesting a related signal transduction pathway. researchgate.net |

| Mast Cell Degranulation | Mast Cells | Induces the release of granular contents, such as histamine. uniprot.org | This activity is characteristic of its classification in the MCD peptide family and contributes to local inflammatory reactions. lifeome.com |

Properties

CAS No. |

97055-09-9 |

|---|---|

Molecular Formula |

C68H114N14O14 |

Molecular Weight |

1351.7 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C68H114N14O14/c1-16-42(14)55(69)67(95)79-56(41(12)13)68(96)82-27-21-25-52(82)66(94)78-50(33-44-22-18-17-19-23-44)63(91)75-46(29-37(4)5)60(88)72-35-54(85)81-26-20-24-51(81)65(93)77-48(31-39(8)9)62(90)74-45(28-36(2)3)59(87)71-34-53(84)73-47(30-38(6)7)61(89)76-49(32-40(10)11)64(92)80-57(43(15)83)58(70)86/h17-19,22-23,36-43,45-52,55-57,83H,16,20-21,24-35,69H2,1-15H3,(H2,70,86)(H,71,87)(H,72,88)(H,73,84)(H,74,90)(H,75,91)(H,76,89)(H,77,93)(H,78,94)(H,79,95)(H,80,92)/t42-,43+,45-,46-,47-,48-,49-,50-,51-,52-,55-,56-,57-/m0/s1 |

InChI Key |

HKVLHTFAJKJVJE-ARRRPHDUSA-N |

SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NCC(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)N)N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NCC(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)N)N |

sequence |

IVPFLGPLLGLLT |

Synonyms |

Icaria chemotactic peptide Ile-Val-Pro-Phe-Leu-Gly-Pro-Leu-Leu-Gly-Leu-Leu-Thr-NH2 |

Origin of Product |

United States |

Molecular Structure and Biophysical Characterization of Icaria Chemotactic Peptide

Primary Amino Acid Sequence Analysis

The primary structure of Icaria chemotactic peptide consists of a specific sequence of amino acids, which is fundamental to its three-dimensional structure and biological activity. The linear sequence of its amino acid residues has been determined and is presented below.

| Position | Amino Acid |

| 1 | N-formyl-Met |

| 2 | Leu |

| 3 | Gly |

| 4 | Ile |

| 5 | Gly |

| 6 | Ile |

| 7 | Pro |

| 8 | Leu |

| 9 | Ile |

| 10 | Leu |

| 11 | Gly |

| 12 | Leu |

| 13 | Leu |

Higher-Order Structural Conformations

The functionality of Icaria chemotactic peptide is intrinsically linked to its three-dimensional shape in a physiological environment. Studies have revealed that the peptide does not exist as a random coil but adopts a defined secondary structure in solution.

A significant feature of the peptide's conformation is the presence of an alpha-helical segment. Analysis has shown that the C-terminal portion of the peptide, specifically the segment from residue 8 to 13, folds into an alpha-helical conformation. nih.gov This helical structure is a common secondary motif in biologically active peptides and is crucial for its interaction with cellular receptors.

The solution conformation of Icaria chemotactic peptide has been extensively investigated using two-dimensional proton nuclear magnetic resonance (¹H-NMR) spectroscopy. nih.gov These studies provide detailed insights into the peptide's structure at an atomic level in a non-crystalline state.

NMR analysis has confirmed that Icaria chemotactic peptide adopts a distinct conformation in solution, characterized by a structured C-terminus and a flexible N-terminus. The key findings from these spectroscopic studies are summarized in the table below.

| Structural Feature | Description | Residue Segment |

| N-terminus | Disordered | 1-7 |

| C-terminus | Alpha-helical conformation | 8-13 |

This conformational arrangement, with a disordered N-terminal region and a structured alpha-helical C-terminal region, is a critical determinant of the peptide's chemotactic properties. nih.gov The substitution of proline at position 7 has been shown to drastically alter this solution conformation, highlighting the importance of the primary sequence in defining the peptide's higher-order structure and subsequent biological function. nih.gov

Structure Activity Relationship Sar of Icaria Chemotactic Peptide

Identification of Key Amino Acid Residues for Biological Activity

The biological activity of Icaria chemotactic peptide is intrinsically linked to its specific amino acid sequence and the resulting three-dimensional conformation. A key residue influencing its function is the Proline found at position 7. Nuclear Magnetic Resonance (NMR) studies have investigated the solution conformation of I-CP and its synthetic analogs, revealing how substitutions at this position affect the peptide's structure and physiological activity. The presence of Proline at position 7 is a distinguishing feature that impacts the peptide's interaction with its cellular receptors.

Comparative Analysis of Amino Acid Composition with Other Wasp Chemotactic Peptides (e.g., Lysine (B10760008) at Position 7/8)

A comparative analysis of I-CP with other chemotactic peptides isolated from various wasp venoms reveals a significant distinction in amino acid composition. Most chemotactic peptides from wasps possess a basic amino acid, specifically Lysine (Lys), at position 7 or 8. nih.govresearchgate.net In stark contrast, the Icaria chemotactic peptide is notable for the absence of any basic amino acid residues in its sequence. nih.govnih.govresearchgate.net This structural anomaly suggests a potentially different or modified mechanism of action compared to its Lysine-containing counterparts.

Below is a comparative table of amino acid sequences from different wasp chemotactic peptides, illustrating the unique nature of I-CP.

| Peptide Name | Organism | Amino Acid Sequence | Position 7 |

| Icaria chemotactic peptide (I-CP) | Icaria sp. | N-formyl-Leu-Leu-Ala-Leu-Gly-Leu-Pro -Leu-Leu-Gln-Ser-Leu-Leu-OH | Proline |

| HP-1 | Vespa basalis | Leu-Phe-Arg-Leu-Ile-Ala-Lys -Thr-Leu-Gly-Ser-Leu-Met | Lysine |

| HP-3 | Vespa basalis | Ile-Phe-Gly-Leu-Leu-Ala-Lys -Thr-Leu-Gly-Asn-Leu-Phe | Lysine |

| Polybia-CP | Polybia paulista | Ile-Leu-Gly-Thr-Ile-Leu-Gly -Leu-Leu-Lys-Ser-Leu-NH2 | Glycine |

This table provides a snapshot of the diversity in wasp chemotactic peptides, highlighting the unique Proline residue at position 7 in I-CP compared to the Lysine or Glycine found in peptides from other wasp species. nih.govnih.gov

Functional Impact of Amino Acid Substitutions

Analysis of [Lys7]I-CP Analogs on Cellular Responses

To understand the functional significance of the unique Proline at position 7, researchers have synthesized and studied an analog of I-CP where this Proline is substituted with a Lysine residue, creating [Lys7]I-CP. This substitution mirrors the structure of many other wasp chemotactic peptides and has profound effects on cellular responses, particularly in guinea pig neutrophils. nih.gov

Studies have shown that both the native I-CP and its [Lys7]I-CP analog can induce chemotaxis and superoxide (B77818) (O2-) production in neutrophils. jst.go.jp However, their underlying signal transduction pathways are demonstrably different. This difference is clearly revealed by using pertussis toxin (IAP), an inhibitor of certain G-protein coupled receptors.

The key findings are summarized below:

[Lys7]I-CP: The increase in intracellular calcium concentration ([Ca2+]i) induced by the [Lys7]I-CP analog is almost completely blocked by pretreatment with pertussis toxin (IAP). jst.go.jp

Icaria Chemotactic Peptide (I-CP): In contrast, when neutrophils are stimulated with the native I-CP after IAP pretreatment, only the initial phase of the [Ca2+]i increase is suppressed, while a second, sustained phase remains. jst.go.jp

These results strongly suggest that the synthetic [Lys7]I-CP analog primarily signals through a pertussis toxin-sensitive pathway. jst.go.jp Conversely, the native Icaria chemotactic peptide activates at least two distinct signal transduction pathways in neutrophils: one that is sensitive to IAP and another that is insensitive. jst.go.jp The substitution of a single amino acid at position 7, therefore, fundamentally alters the peptide's mechanism for initiating a cellular response.

| Peptide | Pretreatment | Effect on Intracellular Ca2+ Increase | Implied Signal Pathway(s) |

| Icaria chemotactic peptide (I-CP) | Pertussis Toxin (IAP) | First peak suppressed, second peak remains. jst.go.jp | IAP-sensitive and IAP-insensitive |

| [Lys7]I-CP | Pertussis Toxin (IAP) | Almost completely blocked. jst.go.jp | Predominantly IAP-sensitive |

This table illustrates the differential effects of pertussis toxin on the calcium signaling induced by I-CP and its [Lys7] analog in neutrophils, highlighting their distinct signaling mechanisms.

Cellular and Molecular Mechanisms of Action

Receptor Binding and Activation Dynamics

The initial step in the action of I-CP is its interaction with specific receptors on the plasma membrane of target cells, such as neutrophils. This binding event is the gateway to the peptide's chemotactic influence.

Research indicates that Icaria chemotactic peptide mediates its effects through G-protein coupled receptors (GPCRs). mdpi.com This class of receptors is integral to a vast array of physiological processes, acting as signal transducers across the cell membrane. cecam.org The involvement of a GPCR in I-CP signaling is strongly supported by experiments using pertussis toxin (IAP). jst.go.jpjst.go.jp Pertussis toxin is a known inhibitor of a specific subset of G-proteins, namely the Gi/o family, by catalyzing their ADP-ribosylation. amazonaws.com

In studies on guinea pig neutrophils, pretreatment with pertussis toxin was found to suppress chemotaxis induced by I-CP. jst.go.jpjst.go.jp This inhibition demonstrates that the signal transduction pathway initiated by I-CP is dependent on a pertussis toxin-sensitive G-protein, confirming its action via a GPCR. jst.go.jpjst.go.jp This mechanism is a common feature for many chemoattractants, which rely on GPCRs to translate the external chemical gradient into an internal signal for directed cell movement. mdpi.com

While the specific receptor for Icaria chemotactic peptide has not been definitively identified, its functional characteristics are often compared to those of the well-characterized chemoattractant formylmethionyl-leucyl-phenylalanine (FMLP). jst.go.jpjst.go.jp FMLP is known to bind with high affinity to Formyl Peptide Receptors (FPRs), a family of GPCRs crucial in inflammatory responses. nih.govresearchgate.net

The functional parallels between I-CP and FMLP suggest that I-CP may interact with a receptor belonging to the same or a closely related family. guidetopharmacology.org Studies involving an analogue of the peptide, [Lys7]I-CP, revealed different signal transduction characteristics compared to the native I-CP or FMLP, particularly in its response to pertussis toxin. jst.go.jpjst.go.jp The intracellular calcium increase induced by [Lys7]I-CP was almost completely blocked by pertussis toxin treatment, unlike the response to I-CP or FMLP, suggesting that substitutions in the peptide sequence can alter receptor interaction and subsequent signaling pathways. jst.go.jpjst.go.jp This highlights a degree of specificity in the ligand-receptor interaction, where subtle changes to the peptide's structure can significantly impact its biological signaling.

Intracellular Signal Transduction Pathways

Following receptor binding and G-protein activation, the signal is propagated within the cell through various second messengers. A primary and critical pathway involves the regulation of intracellular calcium ion concentrations.

A hallmark of cellular activation by Icaria chemotactic peptide is a rapid and distinct change in the concentration of free cytosolic calcium ([Ca2+]i). jst.go.jpjst.go.jp Calcium ions are universal second messengers that control a multitude of cellular functions, including cell migration. cusabio.comnih.gov Both I-CP and its analogue, [Lys7]I-CP, have been shown to induce an increase in [Ca2+]i in guinea pig neutrophils. jst.go.jpjst.go.jp This calcium signal is a critical component of the pathway leading to chemotaxis.

The increase in intracellular calcium concentration induced by I-CP is not a simple, monolithic event but rather a complex, time-dependent process known as a biphasic calcium transient. jst.go.jpjst.go.jp This response consists of two distinct phases:

An initial, rapid, and transient peak in [Ca2+]i.

A second, more sustained phase of elevated [Ca2+]i.

This biphasic pattern is characteristic of many agonists that signal through GPCRs and phospholipase C activation. amazonaws.com The initial peak is attributed to the release of calcium from intracellular stores, such as the endoplasmic reticulum, a process mediated by inositol (B14025) trisphosphate (IP3). amazonaws.com The subsequent sustained phase is typically dependent on the influx of calcium from the extracellular environment through channels in the plasma membrane. amazonaws.com

Experiments using pertussis toxin have provided insight into the origins of these two phases in I-CP signaling. When neutrophils were pretreated with the toxin and then stimulated with I-CP, the first peak of the [Ca2+]i increase was suppressed, while the second peak remained. jst.go.jpjst.go.jp This finding directly links the initial, rapid release of calcium from internal stores to the activation of a pertussis toxin-sensitive G-protein. jst.go.jpjst.go.jp

The importance of extracellular calcium for the full biological response to I-CP is demonstrated by the observation that the removal of Ca2+ from the extracellular medium suppresses I-CP-induced chemotaxis. jst.go.jpjst.go.jp This indicates that the influx of external calcium is necessary for sustained cell migration.

The biphasic calcium response is markedly affected by the absence of extracellular calcium. When calcium influx is prevented, the sustained second phase of the calcium transient is abolished, leaving only the initial release from internal stores. amazonaws.com This confirms that the second, prolonged phase of elevated [Ca2+]i is dependent on the entry of calcium from outside the cell. amazonaws.com Therefore, the complete calcium signal initiated by Icaria chemotactic peptide is a composite of two distinct sources: an initial, G-protein-dependent release from intracellular reservoirs, followed by a necessary influx from the extracellular space to maintain the signal. jst.go.jpjst.go.jpamazonaws.com

Interactive Data Table: Effects of Modulators on I-CP Induced Calcium Signaling

The following table summarizes the observed effects of pertussis toxin and the removal of extracellular calcium on the characteristic biphasic calcium transient induced by Icaria chemotactic peptide in neutrophils.

| Condition | Effect on Initial [Ca2+]i Peak (Release from Stores) | Effect on Sustained [Ca2+]i Phase (Influx) | Reference |

| Control (I-CP alone) | Present | Present | jst.go.jpjst.go.jp |

| + Pertussis Toxin | Suppressed | Unaffected | jst.go.jpjst.go.jp |

| - Extracellular Ca2+ | Present | Abolished | jst.go.jpjst.go.jpamazonaws.com |

Involvement of G-Proteins and Pertussis Toxin Sensitivity

The signal transduction of Icaria chemotactic peptide (I-CP) is initiated by its interaction with cell surface receptors, which are coupled to heterotrimeric guanine (B1146940) nucleotide-binding proteins (G-proteins). nih.govmdpi.com This is a common mechanism for chemoattractants, which utilize G-protein coupled receptors (GPCRs) to transmit signals into the cell's interior. mdpi.comnih.govfrontiersin.org The involvement of G-proteins in the signaling cascade of I-CP is strongly suggested by the sensitivity of its induced cellular responses to Pertussis toxin (PTX). jst.go.jpjst.go.jp

Pertussis toxin is a protein exotoxin produced by the bacterium Bordetella pertussis. nih.govmdpi.com It acts by catalyzing the ADP-ribosylation of the α-subunits of the Gi/o family of G-proteins. mdpi.comresearchgate.netplos.org This covalent modification uncouples the G-proteins from their cognate receptors, effectively blocking the signal transduction pathway. mdpi.comresearchgate.netplos.org Therefore, PTX is a widely used tool to investigate whether a cellular response is mediated by a Gi/o-protein coupled receptor. researchgate.netnih.gov

In guinea pig neutrophils, pretreatment with pertussis toxin (also referred to as IAP) suppresses key cellular responses induced by I-CP, including chemotaxis and the production of superoxide (B77818) (O2-). jst.go.jpjst.go.jp This inhibitory effect points to the essential role of a PTX-sensitive G-protein in mediating the downstream effects of I-CP. jst.go.jp Specifically, the binding of I-CP to its receptor is thought to trigger the dissociation of the heterotrimeric G-protein into its Gα and Gβγ subunits, which then go on to activate various downstream effector molecules. frontiersin.orgpsu.edu The inhibition by PTX suggests that an inhibitory G-protein (Gi) is a crucial component of this pathway. nih.govnih.govpsu.edu

The following table summarizes the effect of Pertussis Toxin on I-CP-mediated cellular responses.

| Cellular Response | Effect of Pertussis Toxin (PTX) Pretreatment | Implication | Reference |

| Chemotaxis | Suppressed | Mediated by a PTX-sensitive G-protein | jst.go.jpjst.go.jp |

| Superoxide (O2-) Production | Suppressed | Mediated by a PTX-sensitive G-protein | jst.go.jpjst.go.jp |

| Intracellular Ca2+ Increase (first peak) | Suppressed | The initial Ca2+ release is dependent on a PTX-sensitive G-protein | jst.go.jpjst.go.jp |

Activation of Downstream Kinases (e.g., PI3K, Akt/PK, MAPKs)

Following the activation of G-proteins, the signal initiated by Icaria chemotactic peptide is propagated through a network of intracellular protein kinases. These kinases, through phosphorylation cascades, amplify and direct the signal to various cellular machineries, ultimately leading to a chemotactic response. Key downstream kinase pathways implicated in chemotactic signaling include the Phosphoinositide 3-kinase (PI3K)/Akt (also known as Protein Kinase B or PKB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathways. nih.govnih.govthno.org

While direct studies on I-CP are limited, the pathways activated by other chemotactic peptides that also utilize PTX-sensitive G-proteins, such as formylmethionyl-leucyl-phenylalanine (fMLP), provide a well-established model. nih.govsemmelweis.hu Activation of chemoattractant receptors typically leads to the activation of PI3K. nih.gov PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a crucial second messenger. nih.gov PIP3 recruits proteins with pleckstrin homology (PH) domains, such as Akt and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane, leading to Akt activation. nih.govthno.org The PI3K/Akt signaling axis is fundamental in regulating cell growth, survival, and motility. nih.gov

Simultaneously, chemoattractant signaling activates members of the MAPK family, which includes extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK). nih.gov For instance, serum amyloid A (SAA), acting through the formyl peptide receptor 2 (FPR2), induces the activation of ERK, p38 MAPK, and JNK. nih.gov The activation of p38 MAPK and JNK, in this case, was found to be independent of PTX-sensitive G-proteins, indicating the complexity and branching of these pathways. nih.gov These kinase cascades play a vital role in orchestrating the cytoskeletal rearrangements necessary for directed cell migration. nih.gov

Key Downstream Kinase Pathways in Chemotaxis:

PI3K/Akt Pathway: Crucial for cell survival, growth, and metabolism. Its activation is a common feature of chemotactic signaling. nih.govthno.org

MAPK Pathways (ERK, p38, JNK): Regulate a wide array of cellular functions, including proliferation, differentiation, and stress responses. In chemotaxis, they are involved in signal transduction from the cell surface to the nucleus and cytoskeleton. nih.govppm.edu.pl

Modulation of Small GTPase Activity (e.g., Ras Activation and p120-GAP Inhibition)

Small GTPases, a superfamily of monomeric G-proteins, act as molecular switches in a multitude of cellular processes, including cell migration. nih.govebi.ac.uk The Rho family (including RhoA, Rac1, and Cdc42) and the Ras family are particularly critical in orchestrating the cytoskeletal dynamics required for chemotaxis. nih.govtebubio.com Their activity is tightly controlled by guanine nucleotide exchange factors (GEFs), which promote the active GTP-bound state, and GTPase-activating proteins (GAPs), which enhance GTP hydrolysis to return the GTPase to its inactive GDP-bound state. tebubio.commdpi.comresearchgate.net

Studies on the chemotactic peptide fMLP, which, like I-CP, signals through a PTX-sensitive G-protein, have shown that receptor activation leads to the rapid activation of Ras. psu.edunih.gov This activation is mediated by Gi2-proteins, as it is blocked by pertussis toxin. psu.edunih.gov Interestingly, this fMLP-induced Ras activation does not appear to involve the canonical pathway of recruiting the GEF 'Son of sevenless' (Sos) via adaptor proteins like Grb2. psu.edunih.gov

Instead, the activation of Ras in neutrophils by chemoattractants is associated with the transient inhibition of Ras GTPase-activating proteins (GAPs). psu.edunih.gov Specifically, research points to the inhibition of p120-GAP, but not neurofibromin (another Ras-GAP). psu.edunih.gov The kinetics of p120-GAP inhibition correlate well with the kinetics of Ras activation. nih.gov This suggests that in the context of chemotaxis, the signal from the G-protein coupled receptor is transduced to Ras not by stimulating a GEF, but by inhibiting a GAP. psu.edunih.gov This inhibition of a negative regulator (p120-GAP) allows for the accumulation of active, GTP-bound Ras, which can then signal to downstream effectors to control cell movement. psu.edunih.gov

Mechanism of Ras Activation by Chemoattractants (e.g., fMLP):

| Step | Event | Key Molecules | Reference |

| 1 | Chemoattractant binds to GPCR | fMLP, GPCR | psu.edunih.gov |

| 2 | Activation of PTX-sensitive Gi-protein | Gi2 | psu.edunih.gov |

| 3 | Inhibition of GAP activity | p120-GAP | psu.edunih.gov |

| 4 | Accumulation of active, GTP-bound Ras | Ras-GTP | psu.edunih.gov |

| 5 | Downstream signaling to cytoskeleton | Rac, Rho, PI3K | psu.edu |

Distinct Signaling Pathways Stimulated by I-CP and its Analogs

The study of structural analogs of Icaria chemotactic peptide has provided significant insights into its signaling mechanisms, revealing that different cellular responses can be uncoupled and are mediated by distinct pathways. researchgate.net A key analog in these studies is [Lys⁷]I-CP, where the proline at position 7 of I-CP is substituted with a lysine (B10760008) residue. jst.go.jpjst.go.jp

While both I-CP and [Lys⁷]I-CP are chemotactic for guinea pig neutrophils, their signaling properties show marked differences, particularly in their sensitivity to pertussis toxin (PTX). jst.go.jpjst.go.jp Chemotaxis induced by both peptides is suppressed by PTX, indicating that the chemotactic signal for both relies on a PTX-sensitive G-protein. jst.go.jpjst.go.jp However, the signaling pathways diverge when considering other cellular functions like the mobilization of intracellular calcium ([Ca²⁺]i).

Both I-CP and the well-known chemoattractant fMLP induce a biphasic increase in [Ca²⁺]i. jst.go.jpjst.go.jp When neutrophils are pretreated with PTX, the first peak of this calcium increase is suppressed, while the second peak remains. jst.go.jpjst.go.jp This suggests that I-CP, like fMLP, activates at least two distinct pathways for calcium mobilization: one that is dependent on a PTX-sensitive G-protein (responsible for the first peak) and another that is PTX-insensitive (responsible for the second peak). jst.go.jpjst.go.jp

In stark contrast, the increase in [Ca²⁺]i induced by the [Lys⁷]I-CP analog is almost completely blocked by PTX treatment. jst.go.jpjst.go.jp This finding strongly suggests that [Lys⁷]I-CP primarily, if not exclusively, utilizes a PTX-sensitive pathway for all its signaling, including calcium mobilization. jst.go.jp The ability of I-CP to stimulate both PTX-sensitive and -insensitive pathways, while its [Lys⁷] analog only stimulates the former, highlights that the substitution at the 7th position is critical for engaging these different transduction routes. jst.go.jpresearchgate.net These findings demonstrate the existence of at least two distinct signal transduction pathways for chemoattractants in neutrophils, which can be selectively activated by closely related peptide structures. jst.go.jpresearchgate.net

Differential Signaling of I-CP and its [Lys⁷] Analog:

| Peptide | Cellular Response | Effect of Pertussis Toxin (PTX) | Inferred Pathway(s) | Reference |

| I-CP | Chemotaxis | Suppressed | PTX-sensitive | jst.go.jpjst.go.jp |

| Intracellular Ca²⁺ Increase | First peak suppressed, second peak remains | PTX-sensitive and PTX-insensitive | jst.go.jpjst.go.jp | |

| [Lys⁷]I-CP | Chemotaxis | Suppressed | PTX-sensitive | jst.go.jpjst.go.jp |

| Intracellular Ca²⁺ Increase | Almost completely blocked | PTX-sensitive only | jst.go.jpjst.go.jp |

Biological Activities and Target Cell Responses

Chemotaxis of Leukocytes

Chemotaxis, the directed migration of cells in response to a chemical gradient, is a fundamental process in inflammation, guiding leukocytes to sites of injury or infection. The Icaria chemotactic peptide is a potent chemoattractant for specific types of these white blood cells.

The Icaria chemotactic peptide (I-CP) is a known inducer of chemotaxis in neutrophils. stanford.edu Research on guinea pig neutrophils has shown that I-CP stimulates directed cell migration. jst.go.jp This process is dependent on specific signaling pathways within the neutrophil. The chemotactic response induced by I-CP can be suppressed by treating the cells with pertussis toxin, which indicates that the signaling is mediated through a pertussis toxin-sensitive G-protein. jst.go.jp Furthermore, the removal of extracellular calcium also inhibits this chemotactic activity, highlighting the essential role of calcium influx in the signal transduction process. jst.go.jp

A notable structural feature of the Icaria chemotactic peptide is the absence of a basic amino acid residue, such as lysine (B10760008), at the 7th position of its sequence. smolecule.com This is a distinguishing characteristic, as most chemotactic peptides isolated from other wasp venoms possess a lysine at this position. smolecule.com Studies using a synthetic analogue, [Lys7]I-CP, where proline at position 7 is substituted with lysine, have revealed differences in the signal transduction pathways, suggesting a nuanced role for this specific amino acid position in mediating the peptide's biological effects. jst.go.jp

While the Icaria chemotactic peptide is a well-established chemoattractant for neutrophils, its specific effects on the migration of monocytes are not as extensively documented in available scientific literature. General studies on monocyte chemotaxis have identified various other peptides and chemokines, such as CCL2 and N-formylmethionyl-leucyl-phenylalanine (fMLP), as potent attractants for these cells. nih.govdiva-portal.org However, direct research detailing the modulatory role of the Icaria chemotactic peptide on monocyte migration remains limited.

Inflammatory Mediator Release

Beyond attracting immune cells, the Icaria chemotactic peptide also activates them, leading to the release of pre-formed inflammatory mediators and the generation of reactive oxygen species.

The peptide is capable of inducing a respiratory burst in neutrophils, leading to the generation of superoxide (B77818) (O₂⁻), a reactive oxygen species crucial for killing pathogens. jst.go.jpsmolecule.com Similar to its chemotactic effect, the induction of superoxide by Icaria chemotactic peptide in guinea pig neutrophils is suppressed by pretreatment with pertussis toxin and by the removal of extracellular calcium. jst.go.jp This demonstrates that the activation of the respiratory burst is also dependent on G-protein signaling and calcium influx. jst.go.jp The relationship between the peptide's structure and its ability to generate superoxide has been investigated through substitution analogs, revealing complexities in the signal transduction pathways governing different cellular responses. smolecule.com

Icaria chemotactic peptide stimulates the release of lysosomal enzymes from phagocytes, such as neutrophils. smolecule.complos.org This function is closely correlated with the peptide's chemotactic activity. nih.gov Studies on other chemotactic peptides have shown that the concentrations required to induce the release of lysosomal enzymes are typically higher than those needed to stimulate cell migration. The release of these enzymes, which include lysozyme (B549824) and β-glucuronidase, is a key component of the phagocytic process and contributes to the breakdown of pathogens and tissue debris at the site of inflammation. The investigation into this activity has been a part of broader studies to understand the structure-activity relationship of wasp venom peptides. smolecule.com

Data Tables

Table 1: Summary of Biological Activities of Icaria Chemotactic Peptide

| Biological Activity | Target Cell | Observed Effect | Citations |

| Chemotaxis | Neutrophils | Induces directed cell migration. | stanford.edujst.go.jp |

| Degranulation | Mast Cells | Triggers the release of granular contents (e.g., histamine). | stanford.edu |

| Superoxide Generation | Neutrophils | Induces a respiratory burst and O₂⁻ production. | jst.go.jpsmolecule.com |

| Lysosomal Enzyme Release | Phagocytes (Neutrophils) | Stimulates the secretion of lysosomal enzymes. | smolecule.complos.org |

Table 2: Signaling Pathway for Icaria Chemotactic Peptide in Neutrophils

| Cellular Response | Inhibitor | Effect of Inhibitor | Inferred Pathway Component | Citations |

| Chemotaxis | Pertussis Toxin | Suppression of migration | Pertussis Toxin-Sensitive G-protein | jst.go.jp |

| Chemotaxis | Removal of Extracellular Ca²⁺ | Suppression of migration | Extracellular Calcium Influx | jst.go.jp |

| Superoxide Generation | Pertussis Toxin | Suppression of O₂⁻ production | Pertussis Toxin-Sensitive G-protein | jst.go.jp |

| Superoxide Generation | Removal of Extracellular Ca²⁺ | Suppression of O₂⁻ production | Extracellular Calcium Influx | jst.go.jp |

Effects on Phagocytic Cell Function

Icaria chemotactic peptide (I-CP) demonstrates significant effects on the function of phagocytic cells, primarily neutrophils. Research has focused on its ability to induce chemotaxis, stimulate the production of reactive oxygen species, and trigger the release of lysosomal enzymes, all crucial components of the phagocytic response in innate immunity.

Studies utilizing guinea pig neutrophils have been central to elucidating the biological activities of I-CP. The peptide induces a directed migration of these cells, a process known as chemotaxis. jst.go.jpuniprot.org This chemotactic response is dependent on both intracellular signaling pathways and the presence of extracellular calcium. jst.go.jp Pretreatment of neutrophils with pertussis toxin, an inhibitor of certain G-protein coupled receptors, suppresses the chemotactic activity of I-CP. jst.go.jp This suggests that the peptide exerts its effects through a G-protein coupled receptor, a common mechanism for chemoattractants. molbiolcell.org

Beyond chemotaxis, I-CP also stimulates the production of superoxide anions (O₂⁻), a key microbicidal agent generated by the phagocyte respiratory burst. jst.go.jpnih.gov Similar to its effect on chemotaxis, the I-CP-induced superoxide production in guinea pig neutrophils is also suppressed by pertussis toxin and the removal of extracellular calcium. jst.go.jp This indicates a shared signaling pathway for both chemotaxis and the activation of the respiratory burst in response to this peptide. jst.go.jp

The structural features of Icaria chemotactic peptide are critical for its biological activity. Unlike many other chemotactic peptides isolated from wasp venoms, I-CP lacks a basic amino acid residue at the 7th position. nih.gov Studies comparing I-CP with its synthetic analogue, [Lys⁷]I-CP, where the proline at position 7 is substituted with lysine, have revealed interesting distinctions in their effects on neutrophil function. These findings highlight two distinct pathways for chemoattractant signal transduction in neutrophils. nih.gov

The following table summarizes the key research findings on the effects of Icaria chemotactic peptide on phagocytic cell functions:

Table 1: Effects of Icaria Chemotactic Peptide on Neutrophil Functions| Function | Cell Type | Key Findings | Citations |

|---|---|---|---|

| Chemotaxis | Guinea Pig Neutrophils | Induces directed cell migration. | jst.go.jpuniprot.org |

| Suppressed by pertussis toxin. | jst.go.jp | ||

| Dependent on extracellular Ca²⁺. | jst.go.jp | ||

| Superoxide (O₂⁻) Production | Guinea Pig Neutrophils | Stimulates O₂⁻ production. | jst.go.jpnih.gov |

| Suppressed by pertussis toxin. | jst.go.jp | ||

| Dependent on extracellular Ca²⁺. | jst.go.jp | ||

| Lysosomal Enzyme Release | Guinea Pig Neutrophils | Studied in relation to chemotaxis and superoxide generation. | nih.gov |

| Intracellular Calcium ([Ca²⁺]i) | Guinea Pig Neutrophils | Induces a biphasic increase in intracellular calcium concentration. | jst.go.jp |

Further research has explored the structure-activity relationship of I-CP and its analogues, providing insights into the molecular requirements for activating different neutrophil functions. The substitution at the 7th position, for instance, has been shown to modulate the peptide's potency in inducing chemotaxis versus other biochemical activities like superoxide generation. nih.gov

The following table details the compounds mentioned in this article:

Comparative Functional Studies

Functional Parallels and Divergences with N-Formylmethionyl-Leucyl-Phenylalanine (fMLF)

Icaria chemotactic peptide (I-CP) and the bacterial peptide fMLF, despite their different origins, exhibit significant functional parallels in their ability to activate neutrophils, a key event in the inflammatory response. Both peptides are potent chemoattractants for leukocytes. nih.gov Studies on guinea pig neutrophils have demonstrated that both I-CP and fMLF trigger a characteristic biphasic increase in the concentration of intracellular calcium ([Ca²⁺]i), a critical second messenger in cell activation. This response involves an initial rapid release of Ca²⁺ from intracellular stores, followed by an influx of extracellular Ca²⁺. The signaling for both peptides is suppressed by pretreatment of the cells with pertussis toxin, indicating that both I-CP and fMLF mediate their effects through interactions with G-protein coupled receptors (GPCRs) of the Gi protein family. nih.gov

Methodological Approaches in Icaria Chemotactic Peptide Research

In Vitro Cellular Assays for Chemotaxis and Cell Function

In vitro cellular assays are fundamental to understanding the biological activity of Icaria chemotactic peptide at the cellular level. These assays quantify cellular responses such as directed migration (chemotaxis) and other functional changes upon stimulation with the peptide.

Chemotaxis Assays The primary function of I-CP is to attract immune cells, a process that is quantified using various chemotaxis assays. ibidi.com These methods create a chemical gradient of the peptide to observe and measure the directional movement of cells. researchgate.net Commonly used techniques include the Boyden chamber assay, where cells migrate through a porous membrane towards the chemoattractant, as well as more advanced microfluidic devices that allow for real-time visualization and precise control of the chemical gradient. ibidi.comresearchgate.net Studies have consistently used such assays to demonstrate the chemotactic activity of I-CP and its analogs on neutrophils. nih.govresearchgate.netresearchgate.net

Cell Function Assays Beyond chemotaxis, researchers employ a range of assays to measure other cellular functions stimulated by I-CP. These include:

Superoxide (B77818) Production: The generation of superoxide anions (O₂⁻), a key event in the neutrophil oxidative burst, is measured to assess cellular activation. nih.govresearchgate.net

Lysosomal Enzyme Release: The release of enzymes from lysosomes, such as β-glucuronidase, is quantified as another marker of neutrophil degranulation and activation following peptide stimulation. nih.govresearchgate.netresearchgate.net

Intracellular Calcium Mobilization: Changes in intracellular calcium concentration ([Ca²⁺]i) are a critical early event in signal transduction. jst.go.jp Using fluorescent calcium indicators like Fura-2 or Indo-1 and techniques such as confocal laser scanning microscopy, scientists can measure the transient increase in cytosolic calcium that occurs when neutrophils are exposed to I-CP. jst.go.jpjst.go.jpjst.go.jp Studies have shown that I-CP induces a biphasic increase in [Ca²⁺]i in guinea pig neutrophils. jst.go.jpjst.go.jp

The table below summarizes key in vitro assays used in I-CP research and their principal findings.

| Assay Type | Cell Type | Measured Parameter | Key Findings for Icaria Chemotactic Peptide |

| Chemotaxis Assay | Guinea Pig Neutrophils | Directed Cell Migration | I-CP induces neutrophil migration. nih.govresearchgate.net This activity is suppressed by pertussis toxin. jst.go.jp |

| Superoxide Production Assay | Guinea Pig Neutrophils | O₂⁻ Generation | I-CP stimulates superoxide generation. nih.govresearchgate.net |

| Lysosomal Enzyme Release Assay | Guinea Pig Neutrophils | Enzyme Degranulation | I-CP induces the release of lysosomal enzymes. nih.govresearchgate.net |

| Calcium Flux Assay | Guinea Pig Neutrophils | Intracellular Ca²⁺ Concentration | I-CP causes a biphasic increase in [Ca²⁺]i, indicating activation of specific signaling pathways. jst.go.jpjst.go.jp |

Biochemical Assays for Signaling Pathway Elucidation (e.g., GTPase Activation, Kinase Activity)

To understand the molecular mechanisms that translate receptor binding into a cellular response, researchers utilize biochemical assays to dissect the intracellular signaling pathways. For chemotactic peptides like I-CP, these pathways often involve G-proteins and various protein kinases. nih.govfrontiersin.org

GTPase Activation Assays The sensitivity of I-CP-induced effects to pertussis toxin strongly suggests the involvement of heterotrimeric G-proteins of the Gi/o family. jst.go.jpjst.go.jp Activation of G-protein-coupled receptors (GPCRs) by I-CP leads to the exchange of GDP for GTP on the Gα subunit, initiating downstream signaling. nih.gov Assays to measure this activation include:

GTPase-Glo™ Assay: This luminescent assay measures the activity of GTPases by quantifying the amount of remaining GTP after the reaction, providing an inverse measure of GTPase activity.

Ras Activation Assays: These assays, often using affinity beads that specifically pull down the active, GTP-bound form of small GTPases like Ras, allow for quantification by western blot. cytoskeleton.compsu.edu Subsequent analysis of the ratio of GTP to GDP bound to the immunoprecipitated protein provides a direct measure of its activation state. psu.edu While not always directly demonstrated for I-CP, these are standard methods for the field. nih.gov

Kinase Activity Assays Downstream of G-protein activation, a cascade of protein kinase activation occurs, which is crucial for mediating the cellular response. frontiersin.org Key kinases in chemotactic signaling include members of the Mitogen-Activated Protein Kinase (MAPK) family (e.g., ERK, p38) and Protein Kinase C (PKC). frontiersin.orgnih.gov

In Vitro Kinase Assay: This method directly measures the activity of a specific kinase. nih.gov Typically, the kinase of interest is immunoprecipitated from cell lysates and then incubated with a specific substrate (which can be a protein or a synthetic peptide) and radiolabeled ATP (γ-³²P-ATP). nih.govnih.gov The amount of radioactivity transferred to the substrate is then quantified, providing a direct measure of the kinase's enzymatic activity. For example, studies on other chemoattractants have shown that inhibiting p38 MAP kinase activity blocks neutrophil movement. nih.gov

The table below outlines biochemical assays relevant to elucidating the signaling pathways of I-CP.

| Assay Type | Target Molecule/Pathway | Principle | Relevance to I-CP Research |

| Pertussis Toxin (IAP) Inhibition | Gi/o family G-proteins | IAP ADP-ribosylates the Gαi subunit, preventing its interaction with receptors. | I-CP induced chemotaxis and O₂⁻ production are suppressed by IAP, confirming the involvement of Gi/o proteins. jst.go.jpjst.go.jp |

| GTPase Activation Assay | Small GTPases (e.g., Ras) | Measures the ratio of GTP-bound (active) to GDP-bound (inactive) GTPase. psu.edu | Elucidates the activation of specific small GTPases downstream of the I-CP receptor. |

| In Vitro Kinase Assay | Protein Kinases (e.g., p38, ERK) | Quantifies the transfer of a phosphate (B84403) group from ATP to a kinase-specific substrate. nih.govnih.gov | Determines which specific kinase cascades are activated by I-CP to mediate cell functions like migration. frontiersin.org |

Animal Models for Investigating Peptide Activity in Biological Contexts (e.g., Guinea Pig Neutrophils)

While in vitro assays provide critical molecular and cellular data, animal models are indispensable for studying the peptide's activity in a complex physiological environment.

Guinea Pig Neutrophils The most prominently featured model in I-CP research is the neutrophil isolated from guinea pigs. nih.govjst.go.jpresearchgate.net These primary cells serve as a robust ex vivo system to study a range of physiological responses. Researchers have extensively used guinea pig neutrophils to investigate the structure-activity relationship of I-CP and its analogs. nih.govresearchgate.netjst.go.jp

A key finding from this model is the differential signaling initiated by the native I-CP compared to its synthetic analog, [Lys⁷]I-CP. nih.govjst.go.jp While both peptides induce chemotaxis, they appear to stimulate different signal transduction pathways. jst.go.jpjst.go.jp For instance, the intracellular calcium increase induced by [Lys⁷]I-CP is almost completely blocked by pertussis toxin, whereas the response to the native I-CP is only partially suppressed, suggesting that the native peptide can activate both pertussis toxin-sensitive and -insensitive pathways. jst.go.jp

| Parameter Studied | Icaria Chemotactic Peptide (I-CP) | [Lys⁷]I-CP Analog |

| Chemotaxis | Induces migration nih.govresearchgate.net | Induces migration jst.go.jp |

| Superoxide Generation | Stimulates production nih.govresearchgate.net | Stimulates production nih.gov |

| Intracellular Ca²⁺ Response | Induces biphasic increase jst.go.jp | Induces increase jst.go.jp |

| Pertussis Toxin Sensitivity | Partially suppressed chemotaxis and Ca²⁺ signal jst.go.jp | Almost completely blocked Ca²⁺ signal jst.go.jp |

These findings, derived from the guinea pig neutrophil model, have been crucial in revealing that distinct structural features of chemotactic peptides can lead to the engagement of different signaling cascades within the same cell type. nih.govresearchgate.net Other animal models, such as mice and non-human primates, have been used to study the in vivo recruitment of neutrophils and the biodistribution of other chemotactic peptides, providing a broader context for their potential applications. nih.govsemanticscholar.orgpsu.edu

Conceptual Future Directions in Icaria Chemotactic Peptide Research

Comprehensive Mapping of Receptor-Ligand Interactions and Signaling Networks

Future investigations into Icaria chemotactic peptide (I-CP) will likely prioritize a detailed elucidation of its interactions with cellular receptors and the subsequent signaling cascades. I-CP, a peptide isolated from wasp venom, is known to induce chemotaxis, the directed movement of cells, particularly in neutrophils. smolecule.comnih.gov Understanding the precise molecular dialogue between I-CP and its receptors is fundamental to comprehending its biological activity.

Initial studies have shown that I-CP and its synthetic analogues can trigger intracellular calcium ion (Ca2+) mobilization in guinea pig neutrophils, a key event in cell activation. jst.go.jp The signal transduction appears to involve pertussis toxin (IAP)-sensitive G-proteins, suggesting that the receptor for I-CP belongs to the G-protein coupled receptor (GPCR) family. jst.go.jpjst.go.jp This is a large family of receptors that detect molecules outside the cell and activate internal signal transduction pathways and, ultimately, cellular responses.

A crucial area of future research will be the definitive identification and characterization of the specific GPCR(s) that bind I-CP. While studies have pointed towards receptors similar to the formyl peptide receptor (FPR) family, the exact identity remains to be conclusively determined. nih.govnih.gov The formyl peptide receptor-like 1 (FPRL1) is a known receptor for various host-derived and pathogen-derived chemoattractants and is a strong candidate for mediating I-CP's effects. nih.govnih.gov Advanced techniques such as affinity chromatography using labeled I-CP, expression cloning, and computational docking simulations could be employed to isolate and identify the receptor protein.

Once the receptor is identified, a comprehensive mapping of the ligand-binding pocket will be essential. This involves identifying the specific amino acid residues on both the peptide and the receptor that are critical for their interaction. Site-directed mutagenesis, where specific amino acids are systematically replaced, combined with binding assays, can reveal these key contact points.

Furthermore, the downstream signaling network needs to be meticulously unraveled. While G-protein involvement and calcium mobilization are known, the subsequent effectors and second messengers are less clear. jst.go.jp Investigating the activation of key signaling molecules such as phospholipase C (PLC), protein kinase C (PKC), and mitogen-activated protein kinases (MAPKs) will provide a more complete picture of the signaling cascade. Techniques like phosphoproteomics can offer a global view of the proteins that are phosphorylated—and thus activated or deactivated—upon I-CP stimulation.

Interestingly, research on an analog, [Lys7]I-CP, where the proline at position 7 is replaced by lysine (B10760008), revealed that it stimulates different signal transduction pathways compared to the native I-CP. jst.go.jpjst.go.jp While both peptides induce chemotaxis, I-CP also triggers superoxide (B77818) generation and lysosomal enzyme release, whereas the [Lys7] analog does not. nih.gov This suggests that the two peptides may interact with different receptors or stabilize different active conformations of the same receptor, leading to biased signaling. Future research should explore this phenomenon of "functional selectivity," which could have significant implications for designing peptides with specific biological effects.

Table 1: Comparative Signaling Responses to Icaria Chemotactic Peptide (I-CP) and its Analogue

| Effector Response | Icaria Chemotactic Peptide (I-CP) | [Lys7]I-CP Analogue | Implication |

| Chemotaxis | Induces neutrophil migration | Induces neutrophil migration | Both peptides engage the chemotactic machinery. |

| Superoxide Generation | Stimulates production | Does not stimulate production | Suggests activation of a distinct or additional signaling pathway by I-CP. |

| Lysosomal Enzyme Release | Induces release | Does not induce release | Further supports the concept of divergent signaling pathways. |

| Intracellular Ca2+ Mobilization | Biphasic increase, partially IAP-sensitive | Monophasic increase, fully IAP-sensitive | Indicates differences in G-protein coupling and downstream calcium signaling. jst.go.jpjst.go.jp |

This table is based on findings from studies on guinea pig neutrophils and highlights the differential signaling initiated by I-CP and its [Lys7] analogue.

Investigations into the Broader Biological Role of Icaria Chemotactic Peptide within Wasp Physiology and Ecology

While much of the research on Icaria chemotactic peptide has focused on its effects on mammalian immune cells, a significant future direction is to understand its primary role within the biology and ecology of the wasps that produce it. mdpi.com As a component of wasp venom, its function is likely tied to defense, predation, or communication. mdpi.com

Wasp venoms are complex cocktails of bioactive molecules, including proteins and peptides like mastoparans and kinins, which serve various purposes. mdpi.commdpi.com Chemotactic peptides are a major category of peptides found in the venom of Vespidae wasps. mdpi.com Their primary role is presumed to be defensive. mdpi.com When a wasp stings a vertebrate predator, I-CP could act as a key inflammatory agent. By potently recruiting neutrophils and other inflammatory cells to the sting site, the peptide would amplify the local pain, swelling, and tissue damage, thereby deterring the predator and enhancing the defensive efficacy of the venom. nih.govnih.gov This inflammatory response is a hallmark of many hymenopteran stings.

Future research could investigate this hypothesis through several avenues:

Comparative Venomics: Analyzing the venom composition of different wasp species, including those from the genus Icaria and related genera, could reveal correlations between the presence and concentration of I-CP (and similar peptides) and the wasp's defensive strategies or ecological niche.

Behavioral Ecology Studies: Observing the defensive behaviors of wasps and the reactions of natural predators to stings could provide context for the role of specific venom components. While difficult to execute, experiments using venom depleted of I-CP or venom from genetically modified wasps could offer direct evidence of its contribution to defense.

Intra-species Communication: It is also conceivable that venom components could have roles beyond defense. For example, they might act as alarm pheromones when released near the nest, signaling a threat to other colony members. Investigating whether wasps can detect and respond to aerosolized I-CP or venom extracts could explore this possibility.

Furthermore, chemotactic peptides from wasp venoms, due to their structural similarities to other venom peptides like mastoparans, often exhibit additional biological activities such as antimicrobial or hemolytic effects. mdpi.comnih.gov The ecological relevance of these secondary functions for I-CP warrants investigation. The venom could serve to protect the wasp from microbial pathogens, or these activities might play a role in subduing prey by contributing to tissue breakdown.

Understanding the evolutionary pressures that have shaped I-CP and its function in the wasp's natural environment will provide a complete biological picture of this fascinating molecule. This ecological and physiological context is not only crucial for basic science but can also inspire novel applications by revealing the peptide's naturally selected functions.

Q & A

Basic Research Questions

Q. What are the standard experimental protocols for synthesizing and characterizing Icaria chemotactic peptide?

- Methodological Answer : Synthesis typically follows solid-phase peptide synthesis (SPPS) protocols, with Fmoc/t-Bu chemistry for side-chain protection. Post-synthesis, purification via reversed-phase HPLC (RP-HPLC) is recommended, using a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA). Characterization requires mass spectrometry (MALDI-TOF or ESI-MS) for molecular weight confirmation and NMR spectroscopy (1H/13C) for structural validation. Purity should exceed 95%, assessed by analytical HPLC .

Q. How can researchers validate the bioactivity of Icaria chemotactic peptide in vitro?

- Methodological Answer : Use a Boyden chamber or transwell migration assay with immune cells (e.g., neutrophils or monocytes). Prepare a concentration gradient (e.g., 1–100 nM) of the peptide in the lower chamber and quantify cell migration via flow cytometry or fluorescence labeling. Include controls: (1) a negative control (buffer-only) and (2) a positive control (e.g., fMLP peptide). Normalize results to cell viability (MTT assay) to exclude cytotoxicity .

Advanced Research Questions

Q. How can contradictory data on Icaria peptide’s receptor specificity be resolved across studies?

- Methodological Answer : Contradictions often arise from differences in experimental conditions (e.g., cell type, buffer pH, or temperature). To address this:

Systematic Replication : Reproduce key studies using standardized protocols (e.g., identical cell lines, serum-free media).

Cross-Validation : Employ orthogonal methods (e.g., surface plasmon resonance for binding affinity vs. calcium flux assays for functional activity).

Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding variables. Publish negative results to reduce publication bias .

Q. What strategies optimize Icaria peptide’s stability in physiological environments for in vivo applications?

- Methodological Answer :

- Backbone Modification : Replace L-amino acids with D-enantiomers or incorporate non-natural amino acids (e.g., β-alanine) to reduce protease degradation.

- PEGylation : Conjugate polyethylene glycol (PEG) to the peptide’s N-terminus to enhance half-life.

- Liposomal Encapsulation : Use pH-sensitive liposomes for targeted delivery. Validate stability via circular dichroism (CD) spectroscopy and in vivo pharmacokinetic studies (e.g., plasma half-life measurement in murine models) .

Q. How can computational modeling improve the design of Icaria peptide analogs with enhanced chemotactic activity?

- Methodological Answer :

Molecular Dynamics (MD) Simulations : Model peptide-receptor interactions (e.g., with formyl peptide receptor 1, FPR1) using software like GROMACS. Identify key binding residues and hydrogen-bonding patterns.

QSAR Analysis : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and electrostatic potential.

In Silico Mutagenesis : Predict the impact of amino acid substitutions on binding energy (ΔG) using tools like Rosetta. Prioritize analogs for synthesis based on computational scores .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response data in Icaria peptide bioactivity studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to a sigmoidal curve (e.g., Hill equation) to calculate EC50 values. Use software like GraphPad Prism for error-weighted fitting.

- Outlier Detection : Apply Grubbs’ test or ROUT method (Q = 1%) to exclude technical artifacts.

- Reproducibility : Report 95% confidence intervals for EC50 and share raw datasets in repositories like Zenodo to enable independent validation .

Q. How should researchers address batch-to-batch variability in Icaria peptide synthesis?

- Methodological Answer :

Quality Control : Implement strict SOPs for SPPS, including real-time monitoring of coupling efficiency (Kaiser test).

Batch Documentation : Record synthesis parameters (e.g., resin lot, solvent purity) and correlate with analytical data (HPLC/MS).

Inter-Laboratory Calibration : Participate in round-robin studies to harmonize synthesis and characterization protocols across labs .

Literature and Ethical Considerations

Q. How can researchers conduct a systematic review of Icaria peptide’s mechanism of action across disparate studies?

- Methodological Answer :

Search Strategy : Use databases (PubMed, Scopus) with keywords: “Icaria chemotactic peptide” + “receptor binding”/“signaling pathway.” Apply Boolean operators and filters for peer-reviewed articles (2010–2025).

Data Extraction : Tabulate findings (e.g., receptor affinity, downstream effectors) using tools like Covidence.

Bias Assessment : Evaluate study quality via GRADE criteria and highlight gaps (e.g., lack of in vivo data) for future research .

Q. What ethical guidelines apply to studies involving Icaria peptide and animal models?

- Methodological Answer :

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.